Cas no 149598-69-6 (2H-Pyran-2-one,6-(14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxo-1,3,7,9,17-nonadecapentaenyl)-5,6-dihydro-5-methyl-(9CI))

2H-Pyran-2-one,6-(14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxo-1,3,7,9,17-nonadecapentaenyl)-5,6-dihydro-5-methyl-(9CI) structure
149598-69-6 structure
Product Name:2H-Pyran-2-one,6-(14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxo-1,3,7,9,17-nonadecapentaenyl)-5,6-dihydro-5-methyl-(9CI)
CAS No:149598-69-6
MF:C32H48O5
MW:512.720530509949
CID:155490
PubChem ID:6448769
Update Time:2025-04-19

2H-Pyran-2-one,6-(14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxo-1,3,7,9,17-nonadecapentaenyl)-5,6-dihydro-5-methyl-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran-2-one,6-(14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxo-1,3,7,9,17-nonadecapentaenyl)-5,6-dihydro-5-methyl-(9CI)
    • 2-(14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-1,3,7,9,17-pentaenyl)-3-methyl-2,3-dihydropyran-6-one
    • 2H-Pyran-2-one,6-(14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxo-1,3,7,9,17-nonadecapentaenyl)-5,6-dihydro-5-methyl-(9C
    • 2H-Pyran-2-one, 5,6-dihydro-6-(14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxo-1,3,7,9,17-nonadecapentaenyl)-5-methyl-
    • 6-[(1E,3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-1,3,7,9,17-pentaen-1-yl]-5-methyl-5,6-dihydro-2H-pyran-2-one
    • Reductoleptomycin a
    • RLA
    • 6-[(1E,3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12- oxo-nonadeca-1,3,7,9,17-pentaenyl]-5-methyl-5,6-dihydropyran-2-one
    • 6-[(1E,3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12- oxo-nonadeca-1,3,7,9,17-penta
    • 149598-69-6
    • 2-[(1E,3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-1,3,7,9,17-pentaenyl]-3-methyl-2,3-dihydropyran-6-one
    • Inchi: 1S/C32H48O5/c1-21(18-23(3)12-14-29-25(5)13-15-30(34)37-29)10-9-11-22(2)19-26(6)31(35)28(8)32(36)27(7)20-24(4)16-17-33/h9,11-16,18-19,21,25-29,32-33,36H,10,17,20H2,1-8H3/b11-9+,14-12+,22-19+,23-18+,24-16+
    • InChI Key: LMXMVUQKOHQTKA-LLLSYTHRSA-N
    • SMILES: OC(C(C)C(C(/C=C(\C)/C=C/CC(C)/C=C(\C)/C=C/C1C(C=CC(=O)O1)C)C)=O)C(C)C/C(=C/CO)/C

Computed Properties

  • Exact Mass: 512.35034
  • Monoisotopic Mass: 512.350175
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 14
  • Complexity: 933
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 7
  • Defined Bond Stereocenter Count: 5
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.8
  • XLogP3: 7.2

Experimental Properties

  • Density: 1.044
  • Boiling Point: 680.5°Cat760mmHg
  • Flash Point: 210.6°C
  • Refractive Index: 1.54
  • PSA: 83.83
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd